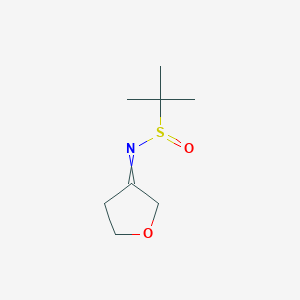
N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide is a compound that features a dihydrofuran ring and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of dihydrofuran derivatives with sulfinamide precursors. One common method involves the use of 3-hydroxyfuran and a sulfinamide reagent under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other derivatives.
Scientific Research Applications
N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfinamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dihydrofuran ring may also play a role in the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrofuran derivatives and sulfinamide-containing molecules. Examples include dihydrofuran-3(2H)-one and various sulfinamide derivatives .
Uniqueness
N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a dihydrofuran ring and a sulfinamide group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-methyl-N-(oxolan-3-ylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)12(10)9-7-4-5-11-6-7/h4-6H2,1-3H3 |
InChI Key |
OTBDQLLVBULYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















